5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a substituted pyrrolo[2,3-c]pyridine derivative. Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that consist of a pyrrole ring fused to a pyridine ring. These compounds are important building blocks in organic chemistry and have attracted considerable attention in recent years due to their diverse biological activities and potential medicinal applications .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound classified within the pyrrolopyridine family. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of approximately 192.18 g/mol. The compound features a unique structure characterized by a fused pyrrole and pyridine ring system, with a methoxy group at the 5-position and a carboxylic acid group at the 2-position. This structural configuration contributes to its intriguing biological activities, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology .
The synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic synthesis. Several synthetic routes have been documented, including:
The molecular structure of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid reveals several key features:
COC1=NC=C2N/C(C(=O)O)=C\C2=C1
.Spectroscopic data such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are often used to confirm the structure, with characteristic absorption peaks corresponding to the functional groups present.
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is capable of undergoing various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid primarily involves its interaction with Fibroblast Growth Factor Receptors (FGFRs).
The pharmacokinetic properties suggest that due to its low molecular weight, it may exhibit favorable absorption, distribution, metabolism, and excretion characteristics.
The physical and chemical properties of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid include:
These properties are essential for determining its suitability for various applications in research and industry.
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several scientific applications:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: